TG2-IN-3h

Catalog No.
S15344881
CAS No.
M.F
C21H26N4O4S
M. Wt
430.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TG2-IN-3h

Product Name

TG2-IN-3h

IUPAC Name

N-[2-[4-[5-(dimethylamino)naphthalen-1-yl]sulfonylpiperazin-1-yl]-2-oxoethyl]prop-2-enamide

Molecular Formula

C21H26N4O4S

Molecular Weight

430.5 g/mol

InChI

InChI=1S/C21H26N4O4S/c1-4-20(26)22-15-21(27)24-11-13-25(14-12-24)30(28,29)19-10-6-7-16-17(19)8-5-9-18(16)23(2)3/h4-10H,1,11-15H2,2-3H3,(H,22,26)

InChI Key

PBRTXVPCMZIRCX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCN(CC3)C(=O)CNC(=O)C=C

TG2-IN-3h, also known in the literature as EB-1-155, is a highly potent, cell-permeable, and irreversible small-molecule inhibitor of Tissue Transglutaminase 2 (TG2), featuring an IC50 of 6.1 nM . Structurally, it integrates an acrylamide warhead for covalent active-site inactivation, a piperazine-glycine linker, and a dansyl fluorophore for direct intracellular visualization [1]. This compound is primarily procured by translational research laboratories and pharmaceutical developers to investigate extracellular matrix remodeling, angiogenesis, and fibrotic disease pathways [2]. Its unique combination of irreversible binding, exceptional isozyme selectivity, and built-in fluorescence makes it a premium benchmark material for both in vitro target tracking and in vivo preclinical efficacy models .

Substituting TG2-IN-3h with generic transglutaminase inhibitors, such as cystamine or early-generation peptide-based agents, frequently compromises experimental integrity due to poor isozyme selectivity [1]. Non-selective inhibitors cross-react with Factor XIIIa and other transglutaminases (TG1, TG3), confounding phenotypic readouts and introducing off-target toxicity in vivo [2]. Furthermore, reversible TG2 inhibitors often lack the sustained target residence time required to effectively halt extracellular matrix crosslinking in aggressive fibrotic microenvironments [1]. Finally, utilizing non-fluorescent analogs necessitates complex, secondary downstream assays to confirm target engagement, whereas TG2-IN-3h provides immediate, built-in visual confirmation of covalent target inactivation, significantly streamlining analytical workflows [3].

Exceptional Isozyme Selectivity

TG2-IN-3h demonstrates an IC50 of 6.1 nM for human TG2, while maintaining a >1000-fold selectivity window over closely related isozymes including TG1, TG3, TG6, and the critical coagulation enzyme Factor XIIIa [1]. In contrast, broad-spectrum baseline inhibitors like cystamine exhibit minimal discrimination between these isozymes, leading to off-target coagulation defects in systemic models [2].

Evidence DimensionEnzymatic IC50 and Isozyme Selectivity
Target Compound DataIC50 = 6.1 nM (hTG2); >1000-fold selectivity over TG1/TG3/TG6/FXIIIa
Comparator Or BaselineBroad-spectrum inhibitors (e.g., cystamine) lacking isozyme discrimination
Quantified Difference>1000-fold selectivity margin for the target compound
ConditionsIn vitro enzymatic activity assays

Procuring a highly selective inhibitor prevents confounding off-target effects on blood coagulation and epidermal crosslinking during in vivo preclinical studies.

Fluorescent Target Engagement

The structural incorporation of a dansyl group allows TG2-IN-3h to function simultaneously as an irreversible inhibitor and a fluorescent tracking probe [1]. Unlike non-fluorescent comparators (e.g., ERW1041E or ZDON) that require secondary antibody staining or Western blotting to confirm target engagement, TG2-IN-3h enables direct intracellular visualization of the covalent inhibitor-TG2 complex in living or fixed cells [2].

Evidence DimensionWorkflow steps for target engagement confirmation
Target Compound DataDirect 1-step fluorescent visualization (dansyl tag)
Comparator Or BaselineNon-fluorescent inhibitors (e.g., ERW1041E) requiring multi-step secondary assays
Quantified DifferenceElimination of secondary labeling steps and reagents
ConditionsIntracellular target tracking in cell culture models

Reduces assay complexity and reagent costs while enabling precise spatial and temporal mapping of active TG2 in cellular assays.

In Vivo Anti-Fibrotic Efficacy

In murine models of bleomycin-induced idiopathic pulmonary fibrosis, oral administration of TG2-IN-3h (also designated 1-155) resulted in up to a 40% reduction in collagen deposition and significantly decreased α-smooth muscle actin (α-SMA) expression [1]. Compared to untreated fibrotic baselines or reversible inhibitors that fail to maintain target suppression, TG2-IN-3h's irreversible acrylamide warhead ensures durable extracellular matrix remodeling blockade, leading to measurable improvements in vital capacity and cord compliance [2].

Evidence DimensionReduction in fibrotic collagen deposition
Target Compound DataUp to 40% reduction in collagen deposition via oral delivery
Comparator Or BaselineUntreated fibrotic baseline / reversible inhibitors lacking sustained efficacy
Quantified Difference40% improvement in matrix remodeling markers
ConditionsBleomycin-challenged murine pulmonary fibrosis model

Validates the compound as a highly reliable, translationally relevant tool for evaluating anti-fibrotic therapeutic strategies in vivo.

Preclinical Fibrosis Modeling

TG2-IN-3h is the preferred benchmark inhibitor for in vivo studies targeting idiopathic pulmonary fibrosis, hypertensive nephropathy, and cardiac fibrosis. Its irreversible binding mechanism and oral bioavailability make it ideal for sustained suppression of extracellular matrix crosslinking in chronic disease models [1].

Intracellular TG2 Imaging

Due to its integrated dansyl fluorophore, this compound is procured for advanced fluorescence microscopy workflows. It allows researchers to directly visualize the spatial distribution and activation state of TG2 in cancer cell lines and endothelial cells without the need for complex secondary staining protocols [2].

Angiogenesis and Metastasis Assays

TG2-IN-3h is highly effective in cell-based assays evaluating endothelial cell migration and pathological angiogenesis. Its potent, selective blockade of TG2 provides clean phenotypic data, making it a critical reagent for oncology research focused on halting tumor progression and metastatic pathways .

XLogP3

1.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

430.16747650 g/mol

Monoisotopic Mass

430.16747650 g/mol

Heavy Atom Count

30

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